(S)-4-Ethyl-2-phenyl-4,5-dihydrooxazole

Chiral HPLC Enantiomeric Excess Quality Control

Ensure robust, predictable catalytic processes from the start with this single enantiomer. As a privileged C1-symmetric chiral oxazoline ligand, its defined coordination geometry with transition metals is proven to deliver enantioselectivities up to 96% ee in benchmark reactions. Procuring this high-purity enantiomer avoids the pitfalls of racemic mismatches, directly reducing purification costs and waste in the synthesis of high-value enantioenriched pharmaceuticals and agrochemicals.

Molecular Formula C11H13NO
Molecular Weight 175.23 g/mol
Cat. No. B14033803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-4-Ethyl-2-phenyl-4,5-dihydrooxazole
Molecular FormulaC11H13NO
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESCCC1COC(=N1)C2=CC=CC=C2
InChIInChI=1S/C11H13NO/c1-2-10-8-13-11(12-10)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3/t10-/m0/s1
InChIKeyKWCYSQDVFQGKSA-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing (S)-4-Ethyl-2-phenyl-4,5-dihydrooxazole: Procurement-Oriented Overview of a C1-Symmetric Chiral Oxazoline Ligand


(S)-4-Ethyl-2-phenyl-4,5-dihydrooxazole (CAS: 101949-30-8) is an enantiopure, C1-symmetric chiral oxazoline ligand characterized by a five-membered heterocyclic ring containing nitrogen and oxygen atoms . This compound class, often referred to as 2-oxazolines, serves as a cornerstone in asymmetric catalysis, where its rigid, bidentate coordination ability with transition metals (e.g., Pd, Ni, Mn) provides a well-defined chiral environment for controlling stereochemical outcomes in bond-forming reactions [1]. As a single enantiomer, it offers distinct advantages over its racemic counterpart (CAS: 20252-71-5), which is often used in early-stage research, but cannot provide the precise stereocontrol required for the efficient synthesis of enantioenriched pharmaceuticals, agrochemicals, and fine chemicals [2].

Why Generic Substitution Fails: The Procurement Case for (S)-4-Ethyl-2-phenyl-4,5-dihydrooxazole Over Racemic or Achiral Analogs


Direct substitution of (S)-4-Ethyl-2-phenyl-4,5-dihydrooxazole with its racemic mixture, achiral 2-phenyl-2-oxazoline, or other oxazoline analogs is not a scientifically sound practice for applications requiring stereocontrol. The 4-ethyl group is critical for creating a sterically demanding chiral pocket that influences the enantiodiscriminating step in catalytic cycles, with its efficacy demonstrated in achieving enantioselectivities ranging from 40% to 96% ee in benchmark palladium-catalyzed allylic substitution reactions [1]. Achiral alternatives, lacking this substitution, provide no stereocontrol, while racemic versions are not only less atom-economical but can also lead to mismatched catalyst systems or, worse, the undesired enantiomer in pharmaceutical synthesis, which can exhibit altered or toxic biological activity [2]. Furthermore, the specific coordination geometry enforced by the (S)-4-ethyl configuration, as structurally confirmed in Ni(II) and Pd(II) complexes, directly impacts catalytic performance and cannot be replicated by simply changing the metal or reaction conditions [3].

Quantitative Differentiation: A Comparative Evidence Guide for (S)-4-Ethyl-2-phenyl-4,5-dihydrooxazole Procurement


Chiral Purity and Enantiomeric Excess: A Verifiable Differentiator for (S)-4-Ethyl-2-phenyl-4,5-dihydrooxazole Procurement

Procurement of the (S)-enantiomer guarantees a chiral purity standard of ≥99% enantiomeric excess (ee), a key quality metric for applications where stereochemical integrity is paramount. This is in stark contrast to the racemic mixture (CAS 20252-71-5), which is a 1:1 mixture of enantiomers and thus has an ee of 0% by definition, rendering it unsuitable for producing enantioenriched products. A validated reversed-phase chiral HPLC method using a polysaccharide-based stationary phase can resolve this (S)-enantiomer from its (R)-antipode in under 6 minutes, confirming the high stereochemical purity that is achievable and quantifiable for this compound class [1]. This level of chiral purity is essential for applications such as the synthesis of serine medicinal components and other chiral active pharmaceutical ingredients (APIs).

Chiral HPLC Enantiomeric Excess Quality Control Pharmaceutical Standards

Catalytic Performance in Palladium-Catalyzed Asymmetric Allylic Substitution: Benchmarking (S)-4-Ethyl-2-phenyl-4,5-dihydrooxazole-Based Ligands

Ligands derived from the (S)-4-ethyl-2-phenyl-4,5-dihydrooxazole core are demonstrated to be highly effective in the benchmark palladium-catalyzed asymmetric allylic substitution reaction. When incorporated into bidentate N,S- or N,P-ligands, these systems achieve enantioselectivities spanning a broad range of 40% to 96% ee [1]. In a head-to-head comparison of closely related catalysts based on the same chiral oxazoline scaffold, the choice of auxiliary donor atom (S vs. P) and the specific steric bulk of the oxazoline ring (modulated by the 4-ethyl group) directly and quantitatively dictate the enantioselectivity. For example, a bidentate N,S-ligand system provided up to 96% ee, while a monodentate P-ligand system, lacking the same rigid chelation, resulted in significantly lower and less consistent selectivity [2].

Asymmetric Catalysis Palladium Allylic Substitution Enantioselectivity Ligand Design

Coordination Chemistry and Complex Stability: The Role of the 4-Ethyl Group in (S)-4-Ethyl-2-phenyl-4,5-dihydrooxazole Metal Chelation

The (S)-4-ethyl-2-phenyl-4,5-dihydrooxazole framework provides a kinetically inert and structurally well-defined coordination environment with transition metals, a critical feature for reproducible catalytic performance. X-ray crystallographic analysis of its Ni(II) complex, trans-bis[2-(4-ethyl-4,5-dihydro-1,3-oxazol-2-yl)phenolato-κ2N,O1]nickel(II), reveals a square-planar geometry with Ni-N distances of 1.8856(11) Å and Ni-O distances of 1.8484(10) Å [1]. In contrast, achiral or less-substituted oxazoline analogs often form more flexible or less robust complexes, leading to lower catalyst stability and turnover numbers. The specific bite angle (N-Ni-O angle of 92.22(5)°) and the steric influence of the 4-ethyl group, confirmed by π-π stacking interactions (centroid-to-centroid distance of 3.748(1) Å) in the crystal lattice, are direct structural consequences of this substitution pattern [1].

Coordination Chemistry Transition Metal Complexes X-ray Crystallography Ligand Field Catalyst Stability

Material Properties for Process Development: Differentiating (S)-4-Ethyl-2-phenyl-4,5-dihydrooxazole by Key Physical and Chemical Characteristics

From a process development and procurement standpoint, the specific physical properties of (S)-4-Ethyl-2-phenyl-4,5-dihydrooxazole (as inferred from its racemic and closely related derivatives) inform handling, storage, and scale-up considerations. The racemic mixture (CAS 20252-71-5) exhibits a boiling point of 112-113 °C at 7 Torr, a predicted density of 1.07±0.1 g/cm³, and a predicted pKa of 4.75±0.70, which are key parameters for solvent selection in purification and reaction workup [1]. Furthermore, a study on a closely related derivative, (4-ethyl-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)-methanol (C1), demonstrated its performance as a mixed-type corrosion inhibitor for mild steel in 1 M HCl, achieving up to 90.1% inhibition efficiency at a concentration of 10⁻³ M, as determined by gravimetric and electrochemical impedance spectroscopy (EIS) measurements [2]. This suggests that the oxazoline scaffold itself possesses useful surface-active properties that could be exploited in specialized industrial applications, a feature not present in simpler achiral heterocycles.

Process Chemistry Formulation Physical Properties Safety Data Scale-up

High-Value Application Scenarios: Where (S)-4-Ethyl-2-phenyl-4,5-dihydrooxazole Delivers Quantifiable Impact


Asymmetric Catalysis for Fine Chemical and API Intermediate Synthesis

The primary application scenario for (S)-4-Ethyl-2-phenyl-4,5-dihydrooxazole is as a chiral ligand for transition metal catalysts used in the industrial-scale synthesis of high-value, enantioenriched intermediates. Its demonstrated ability to induce enantioselectivities of up to 96% ee in palladium-catalyzed allylic alkylation makes it a compelling choice for constructing stereogenic centers in pharmaceuticals, agrochemicals, and natural products [1]. This specific scaffold is particularly valuable in the development and scale-up of processes where high stereochemical fidelity directly correlates with reduced purification costs, lower waste from unwanted isomers, and higher overall yield of the desired bioactive molecule. Procuring this single enantiomer ensures the development of a robust, predictable, and economically viable catalytic process from the outset, avoiding the pitfalls of racemic switches or less selective ligand systems.

Development of Novel Chiral Ligand Architectures and Methodologies

For academic and industrial research groups engaged in the discovery of new asymmetric transformations, (S)-4-Ethyl-2-phenyl-4,5-dihydrooxazole serves as a privileged and synthetically versatile building block. Its established coordination chemistry, characterized by a rigid, square-planar geometry in Ni(II) complexes with defined bond lengths (e.g., Ni-N: 1.8856 Å, Ni-O: 1.8484 Å), provides a reliable platform for probing the effects of further ligand elaboration on catalytic activity and selectivity [2]. This makes it an ideal starting point for constructing more complex bidentate and tridentate ligand systems. Procurement of the (S)-enantiomer in high purity (≥99% ee) is essential for accurately evaluating new catalytic methodologies, ensuring that observed selectivities are a true reflection of the new ligand design rather than a consequence of stereochemical contamination [3].

Analytical Standards for Chiral Method Development and Quality Control

The availability of (S)-4-Ethyl-2-phenyl-4,5-dihydrooxazole in high enantiopurity (≥99% ee) makes it a valuable analytical standard for developing and validating chiral separation methods, particularly for pharmaceutical quality control. The well-documented enantioseparation of this oxazoline class on polysaccharide-based chiral stationary phases in under 6 minutes provides a robust, validated, and fast method for assessing the chiral purity of APIs and their intermediates [3]. Procuring this specific enantiomer as a reference standard is critical for regulatory compliance and ensuring batch-to-batch consistency in the manufacture of chiral drugs, where the presence of even small amounts of the undesired enantiomer can have significant regulatory and safety implications.

Exploratory Materials Science: Corrosion Inhibition and Surface Chemistry

While not its primary use, the oxazoline scaffold of (S)-4-Ethyl-2-phenyl-4,5-dihydrooxazole exhibits notable surface-active properties that can be explored in specialized industrial applications. For example, a closely related derivative has been shown to be a highly effective corrosion inhibitor for mild steel in acidic environments, achieving >90% inhibition efficiency at millimolar concentrations [4]. This behavior, attributed to the molecule's ability to adsorb onto metal surfaces via the heteroatoms, suggests a potential niche for this compound and its derivatives in industries requiring effective and tunable corrosion protection, such as oil and gas production or chemical processing. The specific chiral nature may offer an additional level of control over the formation and structure of protective films on surfaces.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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